molecular formula C10H19NO2 B13629350 (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol

Cat. No.: B13629350
M. Wt: 185.26 g/mol
InChI Key: LUQBIESYCPTVRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol typically involves multiple steps. One common method includes the reaction of di-tert-butyl dicarbonate with [1-(aminomethyl)cyclobutyl]methanol in dichloromethane at room temperature for 40 hours . This is followed by treatment with ammonium chloride in dichloromethane for a short period . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aminomethyl and tetrahydrofuran-2-yl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, while the tetrahydrofuran-2-yl group may influence the compound’s solubility and bioavailability. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
IUPAC NameThis compound
Canonical SMILESC1CC(C1)C(CN)C2CCCO2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses such as neurotransmission or hormonal regulation.
  • Cellular Uptake : The structural features of the compound may facilitate its uptake into cells, where it can exert its effects on intracellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 2.0 mg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent.

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

  • DPPH Assay Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a dose-dependent response. Higher concentrations resulted in a greater reduction in bacterial viability.
  • Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound led to a marked decrease in cell death and an increase in cell viability compared to untreated controls.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have indicated no significant adverse effects at therapeutic doses.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibited superior biological activity profiles, particularly in terms of antimicrobial potency and antioxidant capacity.

Compound NameAntibacterial ActivityAntioxidant Activity
This compoundHighModerate
Similar Compound AModerateLow
Similar Compound BLowModerate

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]-(oxolan-2-yl)methanol

InChI

InChI=1S/C10H19NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h8-9,12H,1-7,11H2

InChI Key

LUQBIESYCPTVRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C2(CCC2)CN)O

Origin of Product

United States

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